N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2Z)-3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 3-methoxyphenyl substituent, and a 3-methylbutanamide group.
Properties
Molecular Formula |
C17H22N2O4S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C17H22N2O4S2/c1-11(2)7-16(20)18-17-19(12-5-4-6-13(8-12)23-3)14-9-25(21,22)10-15(14)24-17/h4-6,8,11,14-15H,7,9-10H2,1-3H3 |
InChI Key |
RSVQPNVZNKTLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The methoxyphenyl group is then introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production of by-products. The reaction conditions are optimized to maintain the stability of the compound and to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted aromatic and thiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(3-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One (9g)
- Structure: Contains a thiazolidinone ring with dual 3-methoxyphenyl groups and a thioxo moiety.
- Synthesis : Prepared via a two-step reaction involving N-1-(3-methoxy-phenylmethyl)-butane-1,4-diamine hydrochloride and 3-methoxybenzaldehyde, yielding 5% after 60 minutes at elevated temperatures .
- Key Differences: Lacks the sulfone group present in the target compound, reducing polarity. Features a thioxo (C=S) group instead of an imine with 3-methylbutanamide.
(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b)
- Structure: Combines a thiazolo-pyrimidine core with a cyanobenzylidene substituent and a 5-methylfuran group.
- Synthesis : Achieved via condensation with chloroacetic acid and aromatic aldehydes (68% yield) .
- Key Differences: The pyrimidine-dione system introduces additional hydrogen-bonding sites. The cyano group enhances electrophilicity compared to the target compound’s methoxy and amide groups. Biological Relevance: Thiazolo-pyrimidines exhibit enzyme inhibitory activity, particularly against kinases .
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]Acetamide
- Structure: Shares the tetrahydrothieno-thiazole sulfone core but substitutes 3,4-dimethoxyphenyl and acetamide groups.
- Key Differences: The 3,4-dimethoxyphenyl group may improve lipid solubility compared to the target compound’s 3-methoxyphenyl.
Physicochemical and Spectral Comparisons
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.42 g/mol. The structure features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2S |
| Molecular Weight | 316.42 g/mol |
| CAS Number | 27070-61-7 |
| Solubility | Not specified |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar thiazole structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is crucial in regulating cell growth and survival, making it a target for cancer therapies.
In a study involving various thiazole derivatives, one compound demonstrated a remarkable ability to suppress tumor growth in xenograft models at low dosages, suggesting that N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide may share similar properties .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in tumor metabolism and proliferation. The presence of the methoxyphenyl group may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
- Case Study on Anticancer Properties : In vitro studies have shown that derivatives similar to this compound effectively induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The induction of apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Cardiovascular Effects : Some related compounds have been investigated for their cardioprotective effects. They were found to reduce oxidative stress and improve endothelial function in animal models .
Toxicological Profile
While the biological activities are promising, toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments suggest moderate toxicity levels; however, detailed studies are needed to establish a comprehensive toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
